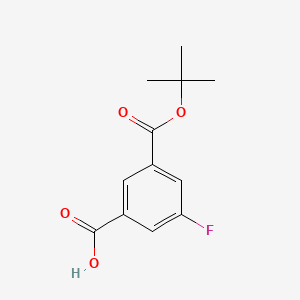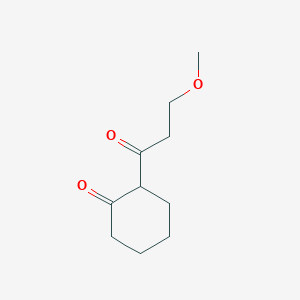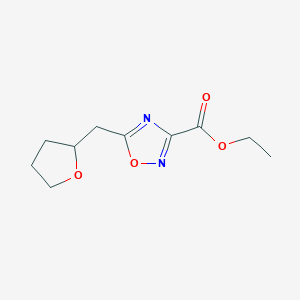
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate is a complex organic compound that features a tetrahydrofuran ring, an oxadiazole ring, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an appropriate nitrile.
Coupling of the Rings: The tetrahydrofuran and oxadiazole rings are then coupled through a suitable linker, often involving a methyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: This compound shares the tetrahydrofuran ring but differs in the functional groups attached.
Tetrahydrofuran, 2-ethyl-5-methyl-: This compound is simpler, lacking the oxadiazole ring and ester group.
Uniqueness
Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of the tetrahydrofuran and oxadiazole rings, along with the ethyl ester group. This unique structure imparts specific chemical and physical properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C10H14N2O4 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
ethyl 5-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-2-14-10(13)9-11-8(16-12-9)6-7-4-3-5-15-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
SBSOVECUTWPQTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=N1)CC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


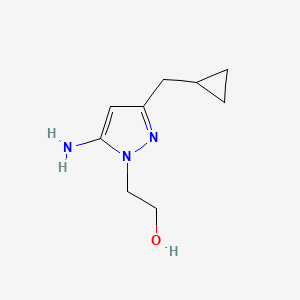
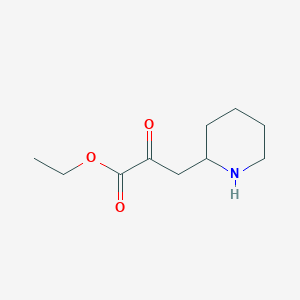
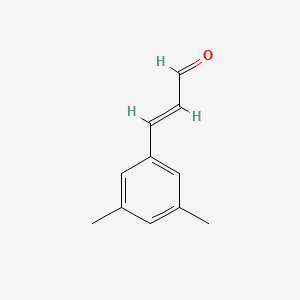
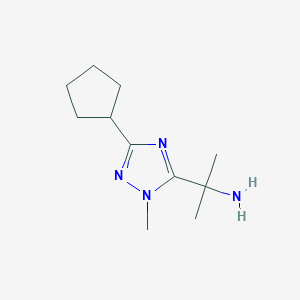
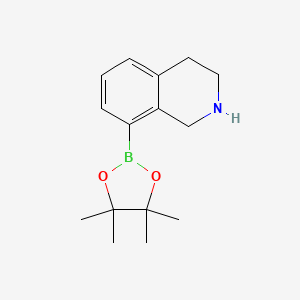
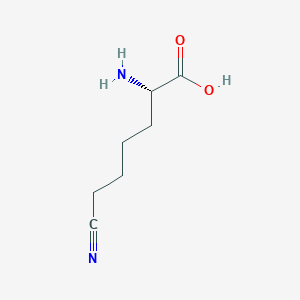
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
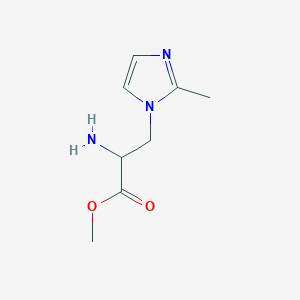
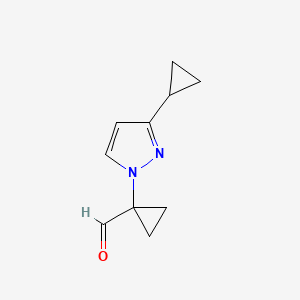
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)

